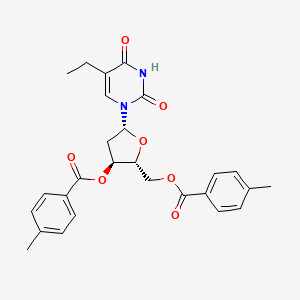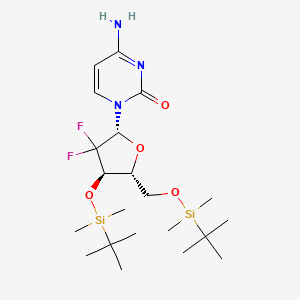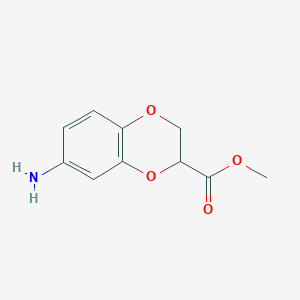![molecular formula C12H7BrN4O2 B13820950 6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine is a heterocyclic compound that features a bromine atom and a nitro group attached to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with 4-nitrobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in a solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or using sodium dithionite in aqueous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Formation of 6-amino-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine.
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyrimidine ring.
Scientific Research Applications
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazo[1,2-a]pyrimidine core can interact with nucleic acids or proteins. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-imidazo[1,2-a]pyrimidine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
2-(4-Amino-phenyl)-imidazo[1,2-a]pyrimidine:
Uniqueness
6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine is unique due to the presence of both bromine and nitro groups, which provide distinct chemical reactivity and potential for diverse biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
Molecular Formula |
C12H7BrN4O2 |
|---|---|
Molecular Weight |
319.11 g/mol |
IUPAC Name |
6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrN4O2/c13-9-5-14-12-15-11(7-16(12)6-9)8-1-3-10(4-2-8)17(18)19/h1-7H |
InChI Key |
FYRUOXMTGFRKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
